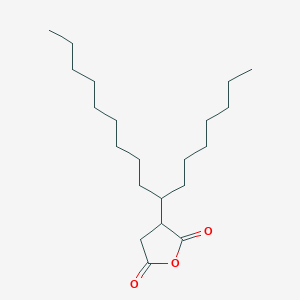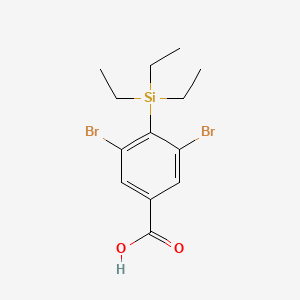![molecular formula C20H15NS3 B12590662 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline CAS No. 651031-59-3](/img/structure/B12590662.png)
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline is an organic compound with a complex structure that includes thiophene rings and an aniline group.
Vorbereitungsmethoden
The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene rings: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the ethenyl group: This step involves the use of reagents such as vinyl halides in the presence of catalysts.
Attachment of the aniline group: This is usually done through a coupling reaction, such as the Suzuki or Heck coupling, using palladium catalysts
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the thiophene rings or the ethenyl group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to the formation of simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Research is ongoing into its potential use in drug development, particularly for its electronic properties that may influence biological activity.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism by which 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline exerts its effects involves its interaction with molecular targets through its electronic properties. The thiophene rings and the ethenyl group can participate in π-π interactions and electron transfer processes. These interactions can influence various pathways, including those involved in electronic conduction and chemical reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline include:
4-(Thiophen-2-yl)aniline: This compound has a simpler structure with only one thiophene ring and an aniline group.
2,5-Dithiophen-2-ylthiophene: This compound lacks the ethenyl and aniline groups, making it less complex but still useful in organic electronics
The uniqueness of this compound lies in its combination of multiple thiophene rings, an ethenyl group, and an aniline group, which together confer unique electronic properties and reactivity .
Eigenschaften
CAS-Nummer |
651031-59-3 |
|---|---|
Molekularformel |
C20H15NS3 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethenyl]aniline |
InChI |
InChI=1S/C20H15NS3/c21-16-9-6-14(7-10-16)5-8-15-13-19(17-3-1-11-22-17)24-20(15)18-4-2-12-23-18/h1-13H,21H2 |
InChI-Schlüssel |
GJSXBJNZWALUND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)


![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)


![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)

![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
![2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol](/img/structure/B12590635.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12590643.png)
